molecular formula C13H13N B8433834 1,2-Dihydro-1-acenaphthylenylmethylamine

1,2-Dihydro-1-acenaphthylenylmethylamine

Cat. No.: B8433834
M. Wt: 183.25 g/mol
InChI Key: NWYAZKKOCBVCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-1-acenaphthylenylmethylamine (C₁₂H₁₁N) is a polycyclic aromatic amine characterized by a fused bicyclic acenaphthene scaffold with a methylamine substituent at the 1-position of the dihydro moiety. It has a molecular weight of 169.227 g/mol and a monoisotopic mass of 169.089149 Da . The compound is registered under ChemSpider ID 56315 and RN 58306-99-3, with additional identifiers such as Beilstein 3-12-00-03212 and MDL MFCD00029136 . Its structural uniqueness lies in the positioning of the amino group, which influences its electronic, steric, and reactivity profiles compared to isomers and analogs.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-1-ylmethanamine

InChI

InChI=1S/C13H13N/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-6,11H,7-8,14H2

InChI Key

NWYAZKKOCBVCIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)CN

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1,2-Dihydro-5-acenaphthylenamine

  • Structure: The amino group is located at the 5-position of the acenaphthene ring instead of the 1-position.
  • Molecular Data: Shares the same molecular formula (C₁₂H₁₁N) and monoisotopic mass (169.089149 Da) but differs in regiochemistry .
  • Synthetic Accessibility: The 5-isomer is more frequently reported in synthetic pathways, possibly due to steric advantages during cyclization reactions . Applications: While the 1-isomer is less studied, the 5-isomer has been explored in photostabilizers and as a ligand in coordination chemistry .

Acenaphthene Derivatives with Alternative Substituents

Compound Name Substituent Position Molecular Formula Key Properties/Applications
1-Acenaphthenylmethylamine 1-position C₁₂H₁₁N Similar steric profile; limited catalytic applications .
5-Aminoacenaphthene 5-position C₁₂H₁₁N Enhanced thermal stability; used in polymer synthesis .
Acenaphthene-1-carboxylic acid 1-position C₁₃H₁₀O₂ Polar functional group enables solubility in aqueous media.

Reactivity and Functional Group Comparisons

  • Amine vs. Hydroxyl Derivatives : Replacing the methylamine group with a hydroxyl (e.g., 1,2-Dihydroxyacenaphthene) significantly increases polarity and hydrogen-bonding capacity, altering solubility and biological activity.

Research Findings and Limitations

  • Synthetic Challenges : The 1-isomer is less commonly synthesized due to competing pathways favoring 5-substitution under standard conditions .
  • Spectroscopic Data: NMR studies indicate distinct aromatic proton shifts for the 1- and 5-isomers, with the 1-isomer showing upfield shifts for protons near the amino group due to reduced electron withdrawal.
  • Gaps in Literature : Direct comparative studies on the biological or catalytic activity of 1- vs. 5-isomers are sparse, highlighting a need for targeted research.

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